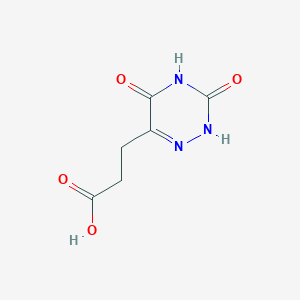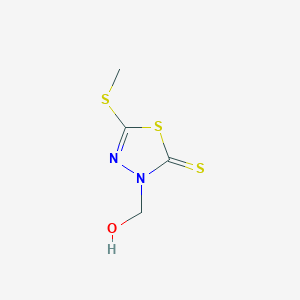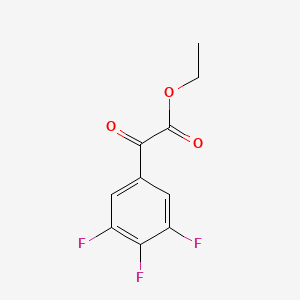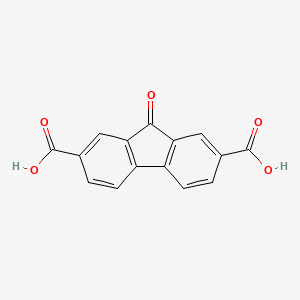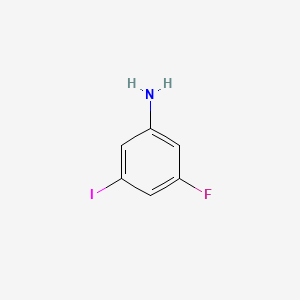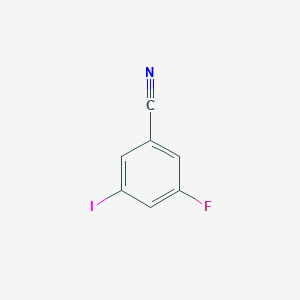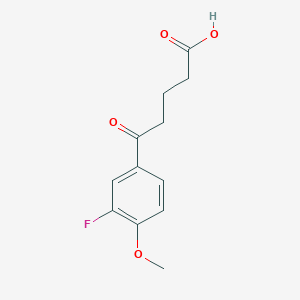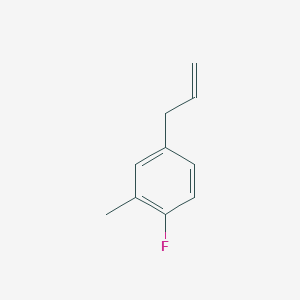![molecular formula C14H12O3 B1302210 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 725-14-4](/img/structure/B1302210.png)
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Descripción general
Descripción
“4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is an organic compound with the molecular formula C13H12O . It is also known by other names such as Anisole, p-phenyl-; p-Methoxybiphenyl; 4-Methoxybiphenyl; 4-Methoxy-1,1’-biphenyl; p-Phenylanisole; 4-Methoxydiphenyl .
Molecular Structure Analysis
The molecular structure of “4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” include a molecular weight of 184.23 . It is a powder, crystal, or chunk form . The melting point is 86-90 °C (lit.) .Aplicaciones Científicas De Investigación
Lasing Applications
- Scientific Field : Optoelectronics
- Application Summary : The compound is used in the synthesis of thiophene/phenylene co-oligomers (TPCO) species for lasing applications . These TPCO species show unique and superior lasing performance in single crystals .
- Methods of Application : The compound is synthesized and then crystallized in specific forms. Amplified spontaneous emission (ASE) and optically pumped lasing are observed from the single crystals based on their well-shaped crystalline cavity and high group refractive index values .
- Results or Outcomes : The lasing threshold for the crystal was lower than that for other crystals, which was attributed to their different molecular orientation .
Synthesis of Biphenyl Compounds
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of biphenyl compounds . Biphenyl compounds are important substructures in a number of bioactive and functional molecules and are used in many pharmaceutically active ingredients .
- Methods of Application : The biphenyl compounds are obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
- Results or Outcomes : The method provides a mild and practical synthetic route for biphenyls, with several advantages such as mild conditions, simplified work-ups, and low cost .
Fluorescence Studies
- Scientific Field : Analytical Chemistry
- Application Summary : The compound has been used as a standard reagent in fluorescence studies . Its fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
- Methods of Application : The compound is used as a standard in fluorescence spectroscopy experiments. The fluorescence intensity of the compound is measured and compared with the fluorescence intensity of the products of the derivatization reaction .
- Results or Outcomes : The results of these studies can provide valuable information about the fluorescence properties of aryl halides and their derivatives .
Synthesis of Bioactive Molecules
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound can be used in the synthesis of bioactive molecules . It can be used to synthesize a variety of indole derivatives, which possess various biological activities .
- Methods of Application : The compound can be used as a starting material in the synthesis of indole derivatives. The specific synthetic route will depend on the desired indole derivative .
- Results or Outcomes : The synthesized indole derivatives can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fluorescence Spectroscopy
- Scientific Field : Analytical Chemistry
- Application Summary : The compound has been used as a standard reagent in fluorescence spectroscopy . Its fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
- Methods of Application : The compound is used as a standard in fluorescence spectroscopy experiments. The fluorescence intensity of the compound is measured and compared with the fluorescence intensity of the products of the derivatization reaction .
- Results or Outcomes : The results of these studies can provide valuable information about the fluorescence properties of aryl halides and their derivatives .
Synthesis of Bioactive Molecules
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound can be used in the synthesis of bioactive molecules . It can be used to synthesize a variety of indole derivatives, which possess various biological activities .
- Methods of Application : The compound can be used as a starting material in the synthesis of indole derivatives. The specific synthetic route will depend on the desired indole derivative .
- Results or Outcomes : The synthesized indole derivatives can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKGXQCDURRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374836 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
725-14-4 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 725-14-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

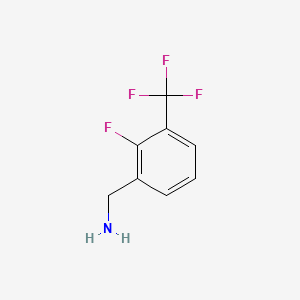
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)
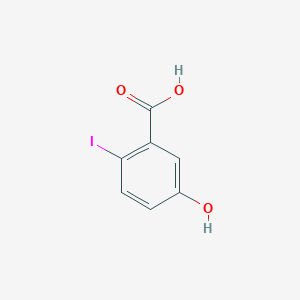
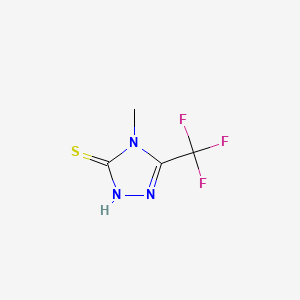
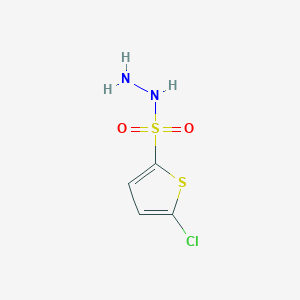
![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)
